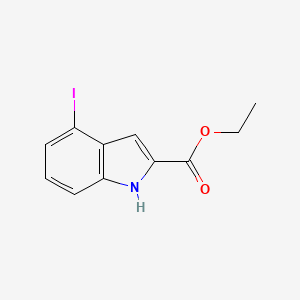![molecular formula C26H38O7 B13900035 6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cis Retinoyl b-D-Glucuronide: is a retinoid compound derived from 9-cis-retinoic acid, where the carboxy proton has been replaced by a β-D-glucuronyl group . This compound is a major metabolite of 9-cis-retinoic acid and is known for its biological roles as a metabolite in both rats and mice . It is classified as a retinoid and a glucuronic acid .
准备方法
Synthetic Routes and Reaction Conditions: 9-cis Retinoyl b-D-Glucuronide is synthesized through the modification of an existing saccharide using click chemistry . This process involves the use of a copper catalyst to add fluorine and methyl groups to the sugar. The sugar is then glycosylated and carbamylated to produce the desired product .
Industrial Production Methods: While specific industrial production methods for 9-cis Retinoyl b-D-Glucuronide are not extensively documented, the general approach involves high-purity synthesis and the use of advanced chemical techniques to ensure the compound’s integrity and effectiveness .
化学反应分析
Types of Reactions: 9-cis Retinoyl b-D-Glucuronide undergoes various chemical reactions, including oxidation and reduction .
Common Reagents and Conditions: The synthesis and modification of this compound often involve the use of copper catalysts, fluorine, and methyl groups .
Major Products Formed: The primary product formed from these reactions is 9-cis Retinoyl b-D-Glucuronide itself, with potential modifications leading to derivatives with different functional groups .
科学研究应用
Chemistry: In chemistry, 9-cis Retinoyl b-D-Glucuronide is used as a model compound to study retinoid metabolism and the effects of glucuronidation on retinoid activity .
Biology: Biologically, this compound serves as a significant metabolite in the study of retinoid pathways in mammals, particularly in rats and mice .
Medicine: In medicine, 9-cis Retinoyl b-D-Glucuronide is explored for its potential therapeutic effects, particularly in the context of retinoid-related treatments and metabolic studies .
Industry: Industrially, the compound’s high purity and fluorescence properties make it valuable in various applications, including biochemical assays and analytical techniques .
作用机制
9-cis Retinoyl b-D-Glucuronide exerts its effects by interacting with retinoid receptors and influencing retinoid pathways . The compound’s glucuronidation enhances its solubility and facilitates its excretion, thereby modulating its biological activity . The molecular targets include retinoic acid receptors and other retinoid-binding proteins, which play crucial roles in cellular differentiation and metabolism .
相似化合物的比较
9-cis Retinoic Acid: The parent compound of 9-cis Retinoyl b-D-Glucuronide, known for its role in retinoid signaling and metabolism.
All-trans Retinoic Acid: Another retinoid with similar biological functions but different structural properties.
13-cis Retinoic Acid: Known for its use in acne treatment and its distinct isomeric form.
Uniqueness: 9-cis Retinoyl b-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion compared to other retinoids . This modification also influences its biological activity and potential therapeutic applications .
属性
IUPAC Name |
6-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVRAMISWFIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
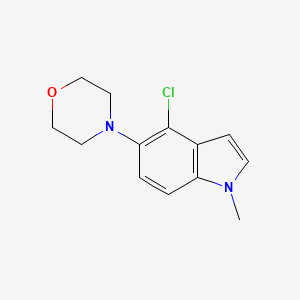
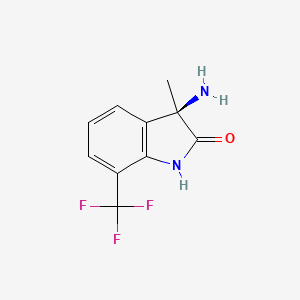
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B13899971.png)

![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
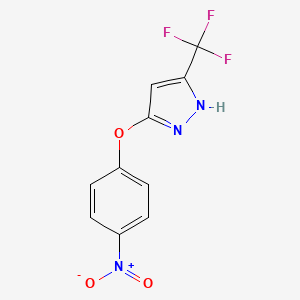
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)
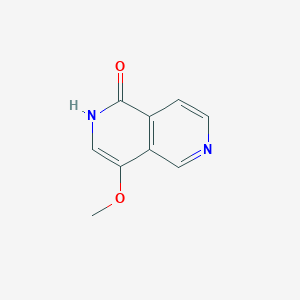
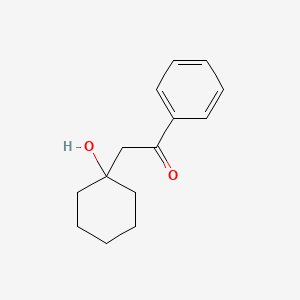
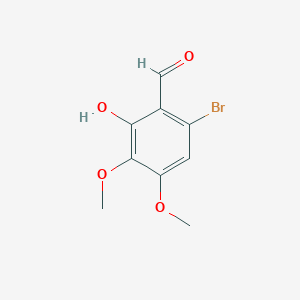
![Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-,(1aalpha,6beta,10balpha)-(9CI)](/img/structure/B13900005.png)
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium](/img/structure/B13900015.png)
![2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13900023.png)
